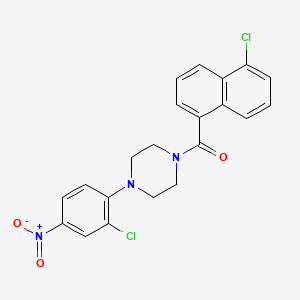
1-(5-chloro-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazine
Descripción general
Descripción
1-(5-chloro-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazine, commonly known as JWH-250, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized by John W. Huffman in 1999 as part of a series of compounds designed to study the structure-activity relationship of cannabinoids. Since then, JWH-250 has been used in various studies to investigate its pharmacological properties and potential therapeutic applications.
Mecanismo De Acción
JWH-250 acts as a partial agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are mainly expressed in the central nervous system and immune system, respectively. Activation of these receptors by JWH-250 leads to various downstream signaling pathways that can modulate neuronal excitability, neurotransmitter release, and immune function. The exact mechanism of action of JWH-250 is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
JWH-250 has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, JWH-250 has been shown to induce analgesia, sedation, and hypothermia in animal models. It has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. In the immune system, JWH-250 has been shown to have anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JWH-250 has several advantages and limitations for lab experiments. One advantage is its high affinity and selectivity for the CB1 and CB2 receptors, which allows for specific targeting of these receptors in various systems. Another advantage is its stability and solubility in various solvents, which allows for easy preparation and administration in experiments. However, one limitation is its potential toxicity and side effects, which require careful dosing and monitoring in experiments. Another limitation is its potential for abuse and regulatory restrictions, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on JWH-250. One direction is to further investigate its mechanism of action and downstream signaling pathways in different systems. Another direction is to explore its potential as a therapeutic agent for various diseases such as pain, inflammation, and cancer. Additionally, future research could focus on developing more selective and safer synthetic cannabinoids based on the structure-activity relationship of JWH-250.
Aplicaciones Científicas De Investigación
JWH-250 has been widely used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have high affinity for the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation. JWH-250 has been used in studies to investigate its potential as an analgesic, anti-inflammatory, and anti-tumor agent.
Propiedades
IUPAC Name |
(5-chloronaphthalen-1-yl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3/c22-18-6-2-3-15-16(18)4-1-5-17(15)21(27)25-11-9-24(10-12-25)20-8-7-14(26(28)29)13-19(20)23/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNHNYOEYQYNHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC4=C3C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-bromophenoxy]acetamide](/img/structure/B4232733.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4232738.png)
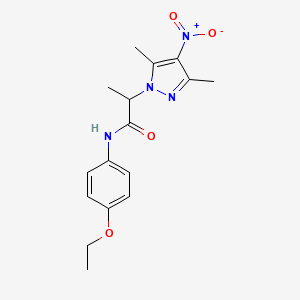
![N-allyl-2-nitro-5-[4-(4-propoxybenzoyl)-1-piperazinyl]aniline](/img/structure/B4232747.png)
![1-adamantyl[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4232750.png)
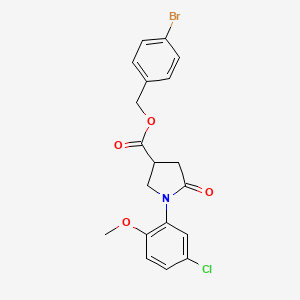
![1-(4-ethoxyphenyl)-3-[4-(4-isonicotinoylphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4232779.png)
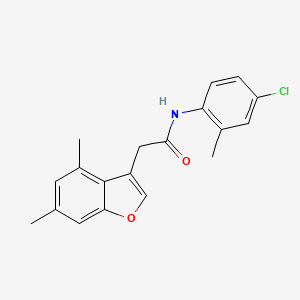
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4232793.png)
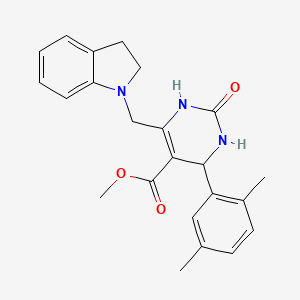
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4232818.png)
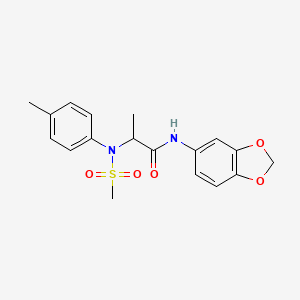
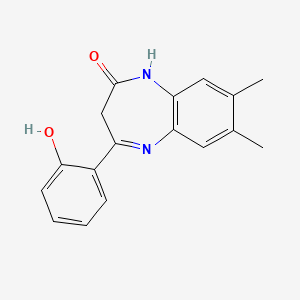
![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4232839.png)